![molecular formula C19H21N3O4S B14157049 (4aS,9bR)-2,8-dimethyl-5-[(4-nitrophenyl)sulfonyl]-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14157049.png)
(4aS,9bR)-2,8-dimethyl-5-[(4-nitrophenyl)sulfonyl]-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aS,9bR)-2,8-Dimethyl-5-(4-nitro-benzenesulfonyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole is a complex organic compound that belongs to the class of pyridoindoles. This compound is characterized by its unique structural features, including a hexahydro-pyridoindole core and a nitro-benzenesulfonyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,9bR)-2,8-Dimethyl-5-(4-nitro-benzenesulfonyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridoindole Core: The initial step involves the construction of the pyridoindole core through a series of cyclization reactions. This can be achieved using a combination of condensation and cyclization reactions involving appropriate precursors.
Introduction of the Nitro Group: The nitro group is introduced through nitration reactions, typically using nitric acid or other nitrating agents under controlled conditions.
Sulfonylation: The final step involves the introduction of the benzenesulfonyl group. This can be achieved through sulfonylation reactions using sulfonyl chlorides or sulfonic acids in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4aS,9bR)-2,8-Dimethyl-5-(4-nitro-benzenesulfonyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include alcohols, ketones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4aS,9bR)-2,8-Dimethyl-5-(4-nitro-benzenesulfonyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4aS,9bR)-2,8-Dimethyl-5-(4-nitro-benzenesulfonyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in interactions with proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (4aS,9bR)-Ethyl 6-bromo-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2-carboxylate
- (4aS,9bR)-2,8-Dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide
- (4aS,9bR)-5-[(4-ethoxybenzene)sulfonyl]-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole
Uniqueness
The uniqueness of (4aS,9bR)-2,8-Dimethyl-5-(4-nitro-benzenesulfonyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the nitro and sulfonyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H21N3O4S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
(4aS,9bR)-2,8-dimethyl-5-(4-nitrophenyl)sulfonyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C19H21N3O4S/c1-13-3-8-18-16(11-13)17-12-20(2)10-9-19(17)21(18)27(25,26)15-6-4-14(5-7-15)22(23)24/h3-8,11,17,19H,9-10,12H2,1-2H3/t17-,19-/m0/s1 |
InChI Key |
HOZQYTNOQZBRCS-HKUYNNGSSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N([C@@H]3[C@H]2CN(CC3)C)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


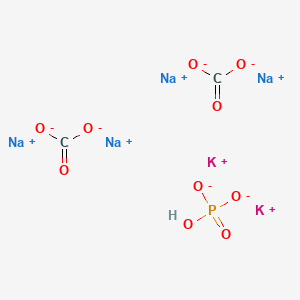
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzaldehyde](/img/structure/B14156972.png)

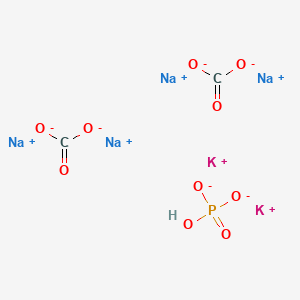
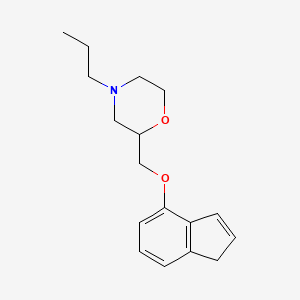
![N-[2-(4-Methylphenoxy)ethyl]-2-nitrobenzamide](/img/structure/B14156991.png)
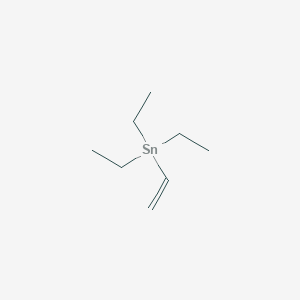
![4-(4-cyclohexylpiperazin-1-yl)-7,8-dimethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B14157006.png)
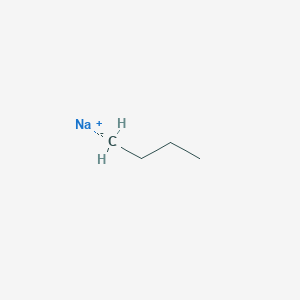
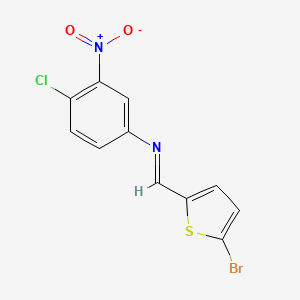
![5-bromo-2-methoxy-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B14157030.png)
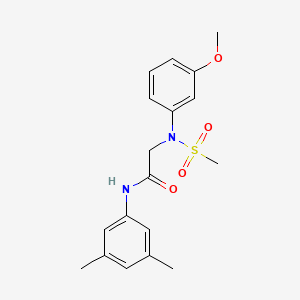
![7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14157042.png)

